n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine
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Overview
Description
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their significant biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions: N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions . The specific conditions would depend on the desired transformation and the nature of the starting materials.
Major Products: The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could produce a variety of substituted products .
Scientific Research Applications
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure and biological activity make it a valuable compound for drug discovery and development . Industrial applications might include its use in the synthesis of bioactive molecules and other complex organic compounds .
Mechanism of Action
The mechanism of action of N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways . The exact targets and pathways would depend on the specific biological activity being studied. Generally, compounds in this family can interact with neurotransmitter receptors and other biological macromolecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other members of the tropane alkaloid family, such as cocaine and atropine . These compounds share the bicyclic structure and exhibit similar biological activities .
Uniqueness: What sets N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine apart is its specific substitution pattern and the presence of the cyclopropanamine moiety . This unique structure can confer distinct biological properties and synthetic utility .
Properties
Molecular Formula |
C13H24N2 |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C13H24N2/c1-15(13-4-5-13)7-6-10-8-11-2-3-12(9-10)14-11/h10-14H,2-9H2,1H3 |
InChI Key |
KQUGSOAGTOWYQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1CC2CCC(C1)N2)C3CC3 |
Origin of Product |
United States |
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